Anthra[2,3-c]furan-1,3-dione
Overview
Description
Anthra[2,3-c]furan-1,3-dione is a heterocyclic compound with the molecular formula C16H8O3. It is a derivative of anthraquinone, where a furan ring is fused to the anthraquinone core.
Scientific Research Applications
Anthra[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Target of Action
The primary targets of Anthra[2,3-c]furan-1,3-dione are topoisomerases 1 and 2 . These enzymes play a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA.
Mode of Action
This compound interacts with its targets by forming stable intercalative complexes with the duplex DNA . This interaction attenuates the unwinding of supercoiled DNA mediated by topoisomerases 1 and 2 . The mechanism of action is different from conventional DNA-enzyme tertiary complex formation .
Biochemical Pathways
The interaction of this compound with DNA and topoisomerases affects the DNA replication and transcription pathways . The downstream effects include the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
The compound has versatile applications in various fields of research and industry. A recent paper discusses the synthesis of a 2,3-Anthracenedicarboxylic-acid-derived fluorophore and chemiluminophore incorporating dipicolylaminomethyl receptors, and their luminescence responses to metal ions . This suggests potential future directions in the field of luminescence research.
Biochemical Analysis
Biochemical Properties
2,3-Anthracenedicarboxylic Anhydride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The compound’s structure allows it to form stable complexes with biomolecules, which can be utilized in studying enzyme kinetics and protein-ligand interactions .
Cellular Effects
The effects of 2,3-Anthracenedicarboxylic Anhydride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that it can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses . Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,3-Anthracenedicarboxylic Anhydride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in conformational changes in the target biomolecule, affecting its function . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Anthracenedicarboxylic Anhydride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2,3-Anthracenedicarboxylic Anhydride vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2,3-Anthracenedicarboxylic Anhydride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,3-Anthracenedicarboxylic Anhydride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical studies .
Subcellular Localization
2,3-Anthracenedicarboxylic Anhydride exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-c]furan-1,3-dione typically involves the cyclization of linear anthrafurandiones. One common method starts with the Friedel-Crafts reaction between hydroquinone and 3,6-difluorophthalic anhydride, leading to the formation of 4,11-difluoro-6,9-dihydroxyanthra[2,3-b]furan-5,10-dione . This intermediate is then further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Anthra[2,3-c]furan-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the furan and anthraquinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Comparison with Similar Compounds
Anthra[2,3-b]furan-5,10-dione: This compound is structurally similar but has different substitution patterns, leading to variations in its chemical and biological properties.
Anthraquinone: The parent compound of Anthra[2,3-c]furan-1,3-dione, widely used in various applications.
Naphtho[2,3-f]benzofuran-1,3-dione: Another related compound with a fused furan ring, used in similar research contexts.
Uniqueness: this compound stands out due to its unique furan ring fusion, which imparts distinct photochemical and biological properties.
Properties
IUPAC Name |
naphtho[2,3-f][2]benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNLGUENUIIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455128 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-14-2 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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